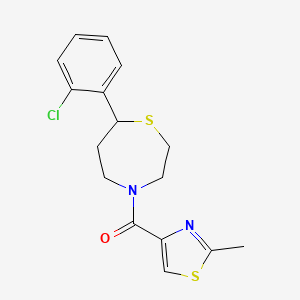

![molecular formula C11H12N2O2S B2916897 2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid CAS No. 929975-41-7](/img/structure/B2916897.png)

2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

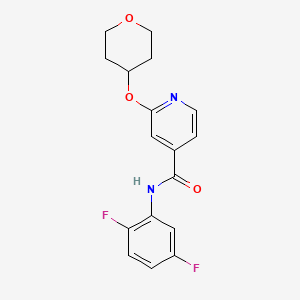

“2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 929975-41-7 . It has a molecular weight of 236.29 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-methylimidazo[1,2-a]pyridine has been synthesized from 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides . The reaction was carried out with sodium methoxide .Molecular Structure Analysis

The InChI Code of the compound is 1S/C11H12N2O2S/c1-8-2-3-10-12-9 (5-13 (10)4-8)6-16-7-11 (14)15/h2-5H,6-7H2,1H3, (H,14,15) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .Chemical Reactions Analysis

The compound 2-methylimidazo[1,2-a]pyridine has been reported to react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is room temperature .Scientific Research Applications

Synthesis and Characterization

- The compound has been involved in the synthesis of various benzimidazole derivatives, showcasing its utility in creating compounds with potential for varied applications. These derivatives exhibit distinct properties, such as fluorescence, which can be modulated by the solvent and the nature of the substituents on the benzimidazole ring, indicative of its application in developing fluorescent markers or probes (Verdasco et al., 1995).

Biological Activity Evaluation

- Some derivatives synthesized using the compound have been evaluated for their anti-ulcer activity, demonstrating the chemical's relevance in generating pharmacologically active agents. This emphasizes its potential in the discovery and development of new therapeutic agents (Madala, 2017).

- Additionally, thiopyrimidine-glucuronide compounds derived from this chemical have shown promising biological activities, further highlighting its significance in medicinal chemistry research aimed at discovering novel therapeutic compounds (Wanare, 2022).

Chemical Transformations and Catalysis

- The compound has been utilized in exploring chemical transformations, such as intramolecular cyclization, leading to the synthesis of novel structures. These studies are crucial for understanding chemical reactivity and developing new synthetic methodologies (Savchenko et al., 2020).

- It has also played a role in the development of hydrazide derivatives evaluated for their antituberculosis activity, underscoring its utility in addressing global health challenges by facilitating the synthesis of potential antimycobacterial agents (Kaplancıklı et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications. As mentioned, imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity , and this compound could be investigated in this context. Additionally, the synthesis methods could be optimized for better yield and efficiency .

Mechanism of Action

Target of Action

The primary targets of 2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

The compound interacts with its targets by binding to GABA receptors, similar to classical benzodiazepine tranquilizers . This interaction results in the enhancement of the inhibitory effects of GABA in the brain, leading to sedative and anxiolytic effects .

Biochemical Pathways

The compound affects the GABAergic pathway, which is one of the major inhibitory signaling pathways in the brain. By enhancing the effects of GABA, it can decrease neuronal excitability and produce calming effects .

Pharmacokinetics

Similar compounds like zolpidem are known to be well absorbed in the gastrointestinal tract and metabolized in the liver

Result of Action

The molecular and cellular effects of the compound’s action include enhanced inhibitory neurotransmission in the brain, leading to sedative and anxiolytic effects . This can result in the treatment of conditions like insomnia and certain disorders of brain function .

properties

IUPAC Name |

2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-8-2-3-10-12-9(5-13(10)4-8)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMCOZVHEFNSMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)CSCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

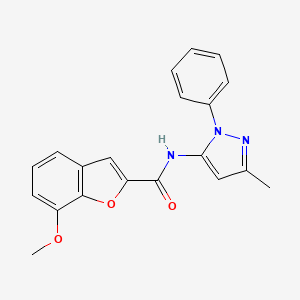

![N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2916819.png)

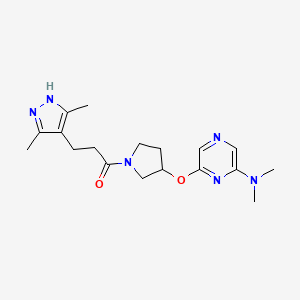

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2916820.png)

![8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2916828.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2916830.png)

![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)

![2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2916836.png)

![3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2916837.png)